N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(3-Ethoxy-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide (CAS: 634888-20-3) is a hydrazone derivative featuring a pyrazole core substituted with a naphthalen-1-yl group at position 3 and a 3-ethoxy-2-hydroxyphenylidene moiety at the carbohydrazide position . The (E)-configuration of the imine bond is confirmed by single-crystal X-ray diffraction in related compounds, ensuring structural fidelity . Its molecular formula is C₂₃H₂₀N₄O₃, with a molecular weight of 406.48 g/mol, predicted density of 1.21 g/cm³, and pKa of 8.28, indicating moderate solubility in organic solvents .
This compound belongs to a broader class of pyrazole-3-carbohydrazides, which are pharmacologically significant due to their antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-2-30-21-12-6-9-16(22(21)28)14-24-27-23(29)20-13-19(25-26-20)18-11-5-8-15-7-3-4-10-17(15)18/h3-14,28H,2H2,1H3,(H,25,26)(H,27,29)/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMTZNLEIAOJFE-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Synthesis of N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
The synthesis of this compound typically involves a multi-step process that includes the condensation of hydrazine or its derivatives with appropriate carbonyl compounds. The general synthetic route can be summarized as follows:
-
Reagents Preparation :
- 3-Ethoxy-2-hydroxybenzaldehyde
- Naphthalene derivatives
- Pyrazole-5-carbohydrazide
-
Reaction Conditions :
- The reaction is usually carried out in methanol or ethanol under reflux conditions.
- A catalyst such as triethylamine may be used to facilitate the reaction.
-
Purification :
- The resulting product is purified through recrystallization from suitable solvents like ethanol or hexane.
- Characterization :
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including:
- A549 (Lung cancer)
- MCF-7 (Breast cancer)
- HCT116 (Colon cancer)
In vitro assays have shown that this compound exhibits lower IC50 values compared to standard chemotherapeutic agents, indicating its potential as a more effective treatment option .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies using animal models have demonstrated that it significantly reduces inflammation in conditions such as carrageenan-induced paw edema. The mechanism of action appears to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Apoptosis Induction
Research indicates that this compound can induce apoptosis in vascular endothelial cells, suggesting its potential role in targeting tumor vasculature as part of cancer therapy .
Case Study 1: Synthesis and Characterization
A study reported the successful synthesis of the compound using a modified method involving refluxing 3-ethoxy-2-hydroxybenzaldehyde with naphthalene derivatives in the presence of hydrazine. The product was characterized using IR and NMR techniques, confirming the expected structural features such as the hydrazone functional group and pyrazole ring .
In a comparative study assessing various pyrazole derivatives for anticancer activity, this compound was found to exhibit superior cytotoxicity against several cancer cell lines when compared to traditional drugs like cisplatin and doxorubicin .
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The target compound is compared to analogs with modifications in aromatic substituents, halogenation patterns, and linkage configurations (Table 1).
Table 1: Structural Comparison of Pyrazole-3-Carbohydrazide Derivatives
Spectroscopic Techniques :
- 1H/13C NMR: All compounds show diagnostic peaks for imine (δ 8.2–8.8 ppm) and aromatic protons (δ 6.5–7.8 ppm). The target compound’s naphthyl protons resonate at δ 7.4–8.3 ppm .
- X-ray Diffraction : The (E)-configuration is universally observed, with bond lengths (C=N: ~1.28 Å) consistent with hydrazone formation .
Computational and Pharmacological Insights
- DFT Studies: The target compound’s HOMO-LUMO gap (~4.2 eV) suggests moderate reactivity, comparable to E-DPPC (4.0 eV) .
- Molecular Docking :
- Biological Activity :
Physicochemical Properties
- Solubility: The ethoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to nonpolar dichloro analogs .
- Thermal Stability : Pyrazole derivatives decompose above 250°C, with stability influenced by substituent electronegativity .
Biological Activity
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound is a derivative of pyrazole, characterized by the presence of an ethoxy group and a naphthalene moiety. The synthesis typically involves the condensation reaction between 3-ethoxysalicylaldehyde and hydrazine derivatives, followed by purification through crystallization processes. The structural formula can be represented as follows:
Synthesis Methodology
- Reagents : 3-Ethoxysalicylaldehyde and naphthalen-1-yl hydrazine.
- Solvent : Methanol.
- Procedure :
- Mix the reagents in a methanol solution.
- Heat under reflux for 1 hour.
- Allow to cool and crystallize.
Crystal Structure
The crystal structure has been analyzed using X-ray diffraction techniques, revealing important insights into the molecular arrangement and interactions within the crystal lattice .
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit potent anticancer properties. Specifically, this compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation |
| MCF7 (Breast) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.0 | Cell cycle arrest at G2/M phase |
The compound's mechanism appears to involve the inhibition of key oncogenic pathways, including BRAF(V600E) and EGFR signaling .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It was found to inhibit nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent:
| Test | Result |
|---|---|
| NO Production Inhibition | IC50 = 20 µM |
| TNF-α Release Inhibition | Significant reduction |
These findings suggest that the compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. The compound exhibited varying degrees of activity against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Study 1: Anticancer Efficacy in Vivo
A study investigated the in vivo anticancer efficacy of the compound using a xenograft model with A549 cells implanted in mice. Treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.
Case Study 2: Anti-inflammatory Mechanism Elucidation
Another study focused on elucidating the anti-inflammatory mechanisms through molecular docking studies, which suggested strong binding affinities to COX enzymes, indicating potential as a non-steroidal anti-inflammatory drug (NSAID) candidate.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide, and how can purity be ensured?
- Methodology : The compound can be synthesized via a multi-step process starting with the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide under acidic or catalytic conditions. Key steps include:
- Controlled temperature (60–80°C) and reflux in ethanol or methanol to favor Schiff base formation .
- Use of anhydrous conditions and catalysts like acetic acid or p-toluenesulfonic acid to enhance reaction efficiency .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity. Monitor purity using TLC and HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the hydrazide (-NH-N=CH-), naphthalene protons (δ 7.5–8.5 ppm), and ethoxy group (δ 1.3–1.5 ppm for -OCH₂CH₃). Confirm E-configuration via coupling constants of the imine proton (J ≈ 12–14 Hz) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹), C=N (imine, ~1600 cm⁻¹), and phenolic -OH (broad peak ~3200 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy group or naphthalene moiety) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?
- Methodology :
- Employ SHELXL for refinement, using high-resolution X-ray diffraction data. Address thermal parameter mismatches (e.g., anisotropic displacement ellipsoids) by adjusting restraints for the naphthalene ring and hydrazide backbone .
- Cross-validate with WinGX/ORTEP for visualization of electron density maps to confirm the E-configuration and detect potential twinning .
- Compare experimental bond lengths/angles with DFT-optimized geometries to identify outliers (e.g., C=N bond length ~1.28 Å vs. DFT-predicted 1.30 Å) .
Q. What computational strategies are effective for studying this compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., enzymes or receptors). Parameterize the ligand using DFT-optimized structures (B3LYP/6-31G* level) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD, hydrogen bonding (e.g., between the hydrazide -NH and active-site residues), and binding free energy via MM-PBSA .
Q. How can conflicting reactivity data in functional group transformations be addressed?
- Methodology :
- Perform controlled kinetic studies for reactions like oxidation of the phenolic -OH group. Use UV-Vis spectroscopy to monitor intermediate formation (e.g., quinone derivatives) .
- Compare reactivity under varying conditions (e.g., acidic vs. basic media) to identify dominant pathways. For example, the ethoxy group may undergo hydrolysis in strong acid, altering product distribution .
Notes
- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methods .
- For advanced studies, integrate crystallography with computational models to resolve structural ambiguities .
- Address biological activity hypotheses via docking and MD simulations, referencing analogous pyrazole-carbohydrazide derivatives (e.g., hypoglycemic agents in ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
